2-Phenyl-2-(2-chloroethyl)butyronitrile
Description
Properties
CAS No. |
63639-04-3 |
|---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
4-chloro-2-ethyl-2-phenylbutanenitrile |
InChI |
InChI=1S/C12H14ClN/c1-2-12(10-14,8-9-13)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 |
InChI Key |
SRCYMLCXLNEUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCl)(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
2-Phenyl-2-(2-chloroethyl)butyronitrile is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the therapeutic profiles of drugs.
Synthesis of Therapeutic Agents
This compound serves as a precursor for synthesizing tertiary amines, which are crucial in the pharmaceutical industry. For instance, it can be used in the synthesis of antipsychotic medications like haloperidol, which is utilized in treating schizophrenia and acute psychosis. The process involves condensing cyclic secondary amines with alkyl halides, yielding improved product yields and purities .
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For example, compounds derived from this nitrile have shown efficacy against various cancer cell lines in vitro, suggesting potential for development into chemotherapeutic agents .
Material Science Applications
The compound has also found utility in materials science, particularly in the development of polymers.
Polymer Synthesis
Research indicates that this compound can be copolymerized with other monomers to create amphiphilic copolymers. These materials exhibit unique thermal properties and can be used in drug delivery systems due to their ability to form micelles in aqueous environments .
Table 1: Thermal Properties of Copolymers Derived from this compound
| Polymer Type | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |
|---|---|---|
| Copolymer A | -3 | 328 |
| Copolymer B | 84 | 383 |
Organic Synthesis Applications
The versatility of this compound extends to its use as a building block in organic synthesis.
Synthesis of Novel Compounds
This compound can be utilized to synthesize novel thienopyridine derivatives, which have been linked to various pharmacological activities including anticancer and anti-inflammatory properties. The synthetic pathway typically involves treating chloroacetyl derivatives with nitriles under specific conditions to yield desired products .
Case Study: Synthesis of Thienopyridine Derivatives
In a recent study, researchers successfully synthesized a series of thienopyridines using this compound as a key intermediate. The resulting compounds exhibited promising biological activities, underscoring the utility of this nitrile in drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fenbuconazole
Fenbuconazole (IUPAC: 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile) shares the butyronitrile core with the target compound but replaces the chloroethyl group with a triazole-methyl moiety. Key differences include:
- Solubility: Fenbuconazole’s logP (octanol/water) is optimized for membrane penetration, while the chloroethyl group in the target compound could reduce hydrophobicity compared to triazole derivatives .
- Applications : Fenbuconazole is a commercial fungicide, whereas 2-phenyl-2-(2-chloroethyl)butyronitrile’s applications remain speculative but may align with alkylating agents used in pharmaceuticals or agrochemicals .
4-Bromo-2,2-Diphenyl Butyronitrile
This compound replaces the chloroethyl group with a bromine atom and an additional phenyl group. Differences include:
- Stability : Bromine’s lower electronegativity compared to chlorine may alter degradation kinetics under physiological conditions .
1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea
Though a nitrosourea rather than a nitrile, this compound’s 2-chloroethyl group provides a relevant comparison:
- Distribution : Chloroethyl-containing compounds exhibit lipid solubility, enabling blood-brain barrier penetration, as observed in dogs and mice .
Physicochemical Comparison
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify characteristic signals for the phenyl group (δ 7.2–7.5 ppm, multiplet), nitrile carbon (δ ~120 ppm), and chloroethyl protons (δ 3.6–3.8 ppm for –CH₂Cl).
- IR : Confirm the nitrile group via a sharp peak at ~2240 cm⁻¹.
- HRMS : Verify the molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₂H₁₃ClN: calc. 206.0735). Compare with spectral data of analogous nitriles (e.g., Fenbuconazole derivatives in ).
What are the key stability considerations for storing this compound, and how should experimental protocols be adjusted under varying environmental conditions?
Basic Research Question
The compound is moisture-sensitive due to the nitrile and chloroethyl groups. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. For lab use, prepare fresh solutions in anhydrous solvents (e.g., dry DMF or THF). Stability tests under accelerated conditions (40°C/75% RH for 1 week) can identify degradation pathways, such as hydrolysis to carboxylic acids or elimination reactions .
What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity and potential biological activity of this compound?
Advanced Research Question
- DFT Calculations : Analyze electron density maps to predict sites for nucleophilic attack (e.g., chloroethyl group) and assess steric hindrance from the phenyl substituent.
- Molecular Docking : Compare the compound’s binding affinity with triazole fungicides (e.g., Fenbuconazole in ) to hypothesize biological targets. Software like AutoDock Vina or Schrödinger Suite can model interactions with fungal CYP51 enzymes .
How do steric and electronic effects influence the nucleophilic substitution reactions at the chloroethyl group in this compound?
Advanced Research Question
Steric bulk from the phenyl group slows SN2 mechanisms, favoring SN1 pathways in polar protic solvents (e.g., water/ethanol mixtures). Electron-withdrawing nitrile groups enhance the electrophilicity of the adjacent chloroethyl carbon, accelerating substitution. Kinetic studies (e.g., varying nucleophile concentration) and Hammett plots can quantify these effects .
What methodologies are recommended for analyzing environmental degradation products of this compound, and how can conflicting data from different analytical techniques be resolved?
Advanced Research Question
Use LC-MS/MS to identify hydrolysis products (e.g., 2-phenylbutyronitrile) and GC-ECD for chlorinated byproducts. Conflicting data (e.g., discrepancies in retention times vs. spectral matches) require orthogonal validation:
- Cross-check with synthesized reference standards.
- Apply principal component analysis (PCA) to multivariate datasets from HPLC, NMR, and IR .
How can contradictory results in the catalytic efficiency of this compound in organic synthesis be systematically investigated?
Advanced Research Question
Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). Address this via:
- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent, and catalyst loading.
- Inferential Statistics : Apply ANOVA to assess significance of observed differences.
- Control Studies : Replicate experiments under strictly anhydrous conditions (e.g., glovebox synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
